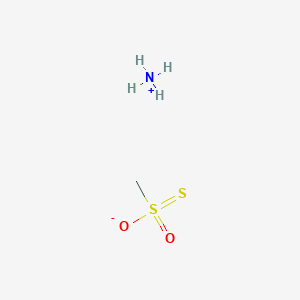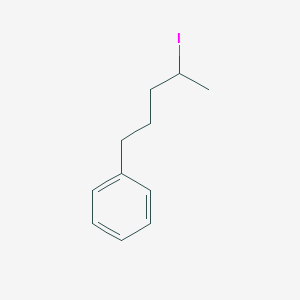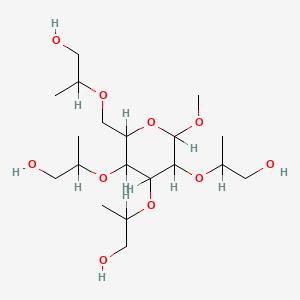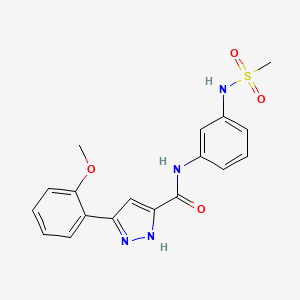
Ammonium methanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium methanesulfonothioate is a chemical compound that belongs to the class of sulfonothioates It is characterized by the presence of a sulfonothioate group attached to an ammonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium methanesulfonothioate can be synthesized through the reaction of methanesulfonyl chloride with ammonium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of methanesulfonyl chloride and ammonium thiocyanate into the reactor, followed by crystallization and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid and ammonium sulfate.
Reduction: It can be reduced to form methanesulfonamide.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form different sulfonothioate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Methanesulfonic acid and ammonium sulfate.
Reduction: Methanesulfonamide.
Substitution: Various sulfonothioate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ammonium methanesulfonothioate has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ammonium methanesulfonothioate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile depending on the reaction conditions. The sulfonothioate group can participate in various chemical reactions, leading to the formation of different products. The exact molecular pathways involved in its biological activity are still under investigation.
Comparación Con Compuestos Similares
Ammonium methanesulfonothioate can be compared with other sulfonothioate compounds such as:
Methanesulfonothioic acid: Similar in structure but lacks the ammonium ion.
Ammonium methanesulfonate: Contains a sulfonate group instead of a sulfonothioate group.
Ammonium thiocyanate: Contains a thiocyanate group instead of a sulfonothioate group.
Uniqueness
This compound is unique due to the presence of both ammonium and sulfonothioate groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
82341-95-5 |
|---|---|
Fórmula molecular |
CH4O2S2.H3N CH7NO2S2 |
Peso molecular |
129.21 g/mol |
Nombre IUPAC |
azanium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/CH4O2S2.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3 |
Clave InChI |
CXPFGJRIQHWZSV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=S)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110614.png)
![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14110618.png)
![N-(3-cyanophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110621.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110630.png)
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14110634.png)



![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B14110655.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B14110678.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110680.png)
![4-[(3-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14110687.png)
![4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide](/img/structure/B14110696.png)
